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Compound of Interest

Compound Name: CDD-1653

Cat. No.: B10860789 Get Quote

For researchers and professionals in drug development, the selective inhibition of Bone

Morphogenetic Protein Receptor Type II (BMPR2) is a critical area of investigation, particularly

in the context of diseases such as pulmonary arterial hypertension (PAH) and certain cancers.

CDD-1653 has emerged as a potent and highly selective inhibitor of BMPR2. This guide

provides a comprehensive comparison of CDD-1653 with its alternatives, supported by

experimental data, to aid in the selection of the most appropriate research tools.

High-Potency Selective BMPR2 Inhibitors: A Head-
to-Head Comparison
Recent advancements have led to the development of highly selective BMPR2 inhibitors.

Among these, CDD-1653 and its analogue, CDD-1281, stand out for their single-digit

nanomolar potency and remarkable selectivity.[1][2]
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CDD-1653 2.8[1][2][3] >1000[1] >1000 >1000 >1000
>357-

fold[1]

CDD-1281 1.2[1][2] 131[1] 124[1] >1000 >1000
>109-

fold[1]
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Broader Spectrum BMP Pathway Inhibitors
Other small molecules exhibit inhibitory activity against the BMP signaling pathway, primarily by

targeting the Type I receptors (ALK1, ALK2, ALK3, and ALK6). While not selective for BMPR2,

they are valuable tools for studying the broader effects of BMP pathway inhibition.

Compound Target(s) IC50 (nM) Notes

Dorsomorphin
ALK2, ALK3, ALK6,

AMPK[4][5]

ALK2: ~100-500,

AMPK (Ki): 109[4]

A commonly used but

less selective BMP

pathway inhibitor.[4]

LDN-193189
ALK1, ALK2, ALK3,

ALK6[6][7][8]

ALK1: 0.8, ALK2: 0.8-

5, ALK3: 5.3-30,

ALK6: 16.7[6][7][8]

A more potent and

selective derivative of

Dorsomorphin for

BMP type I receptors.

[9]

Promiscuous Kinase Inhibitors with Off-Target
BMPR2 Activity
Several multi-kinase inhibitors, primarily developed for cancer therapy, have been reported to

inhibit BMPR2 as an off-target activity. However, specific IC50 values for BMPR2 are not

readily available in the public domain, making direct potency comparisons challenging. Their

utility in selective BMPR2 inhibition studies is limited due to their broad activity profiles.
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Compound Primary Targets Reported BMPR2 Activity

Nintedanib
VEGFR, FGFR, PDGFR[10]

[11][12]

Inhibition of BMPR2 has been

reported in broad kinase

screening panels, but specific

IC50 values are not

consistently published.

Sunitinib
VEGFR, PDGFR, KIT, FLT3,

RET[13][14][15]

Similar to Nintedanib, BMPR2

is a known off-target, but

quantitative potency data is

scarce.

JNJ-28312141 CSF-1R, FLT3[16]

BMPR2 inhibition has been

noted in kinase selectivity

profiles.

Experimental Methodologies
Accurate and reproducible experimental data are paramount. Below are detailed protocols for

key assays used to characterize BMPR2 inhibitors.

In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu
Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used

to quantify the binding of an inhibitor to a kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive

tracer from the kinase by a test compound. A europium-labeled anti-tag antibody binds to the

kinase, and when the tracer is also bound, FRET occurs. An inhibitor disrupts this interaction,

leading to a decrease in the FRET signal.[17][18][19][20]

Protocol:

Reagent Preparation:

Prepare a 3X solution of the test compound in the assay buffer.
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Prepare a 3X mixture of the BMPR2 kinase and the Eu-labeled anti-tag antibody in the

assay buffer.

Prepare a 3X solution of the Alexa Fluor™ labeled tracer in the assay buffer.

Assay Procedure (15 µL final volume):

Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.

Add 5 µL of the 3X kinase/antibody mixture to each well.

Add 5 µL of the 3X tracer solution to each well.

Incubation and Reading:

Mix the plate gently and incubate at room temperature for 1 hour, protected from light.

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm

(Europium) and 665 nm (Alexa Fluor™).

Data Analysis:

Calculate the emission ratio (665 nm / 615 nm).

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data

to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift
Assay (CETSA®)
CETSA® is a powerful method to verify the direct binding of a compound to its target protein

within a cellular environment.

Principle: The binding of a ligand to a protein typically increases its thermal stability. CETSA®

measures this change in stability by heating intact cells or cell lysates treated with a compound

across a temperature gradient and then quantifying the amount of soluble protein remaining.

[21][22]
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Protocol:

Cell Treatment:

Culture cells to the desired confluency.

Treat the cells with the test compound or vehicle (DMSO) at the desired concentration and

incubate under normal culture conditions to allow for compound entry and target binding.

Heat Challenge:

Aliquot the treated cell suspensions into PCR tubes.

Heat the tubes at a range of temperatures for a defined period (e.g., 3 minutes) using a

thermocycler, followed by a cooling step.

Cell Lysis and Fractionation:

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

Separate the soluble fraction (containing non-aggregated protein) from the insoluble

fraction (containing aggregated protein) by centrifugation.

Protein Quantification:

Collect the supernatant (soluble fraction).

Quantify the amount of soluble BMPR2 in each sample using a protein detection method

such as Western blot or ELISA.

Data Analysis:

Plot the amount of soluble BMPR2 against the temperature for both vehicle- and

compound-treated samples. A shift in the melting curve to a higher temperature in the

presence of the compound indicates target engagement.
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Cellular Functional Assay: Western Blot for Phospho-
SMAD1/5/8
This assay assesses the functional consequence of BMPR2 inhibition by measuring the

phosphorylation of its downstream signaling effectors, SMAD1, SMAD5, and SMAD8.

Principle: Active BMPR2 phosphorylates and activates SMAD1/5/8. Inhibition of BMPR2 will

lead to a decrease in the levels of phosphorylated SMAD1/5/8 upon stimulation with a BMP

ligand.

Protocol:

Cell Treatment:

Plate cells and allow them to adhere.

Pre-treat the cells with various concentrations of the BMPR2 inhibitor or vehicle for a

specified time.

Stimulate the cells with a BMP ligand (e.g., BMP2 or BMP9) for a short period (e.g., 15-30

minutes).

Cell Lysis:

Wash the cells with ice-cold PBS.

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and

phosphatase inhibitors.

Protein Quantification and Sample Preparation:

Determine the protein concentration of the lysates using a BCA or Bradford assay.

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding

Laemmli buffer and boiling.

Western Blotting:
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat dry milk or BSA in TBST.

Incubate the membrane with a primary antibody specific for phospho-SMAD1/5/8

overnight at 4°C.[23][24]

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Strip and re-probe the membrane with an antibody for total SMAD1/5/8 and a loading

control (e.g., GAPDH or β-actin) to ensure equal protein loading.[25]

Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the phospho-SMAD1/5/8 signal to the total SMAD1/5/8 and/or the loading

control.

Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the processes described, the following diagrams are provided in DOT

language for use with Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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